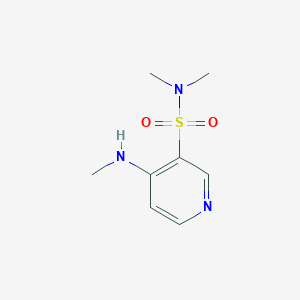

N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C8H13N3O2S |

|---|---|

Molecular Weight |

215.28 g/mol |

IUPAC Name |

N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide |

InChI |

InChI=1S/C8H13N3O2S/c1-9-7-4-5-10-6-8(7)14(12,13)11(2)3/h4-6H,1-3H3,(H,9,10) |

InChI Key |

DHGFSHCPBAKDOP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=NC=C1)S(=O)(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation from 3-Sulfonamido-4-chloropyridine

Step 1: Synthesis of 3-sulfonamido-4-chloropyridine

This intermediate can be prepared by sulfonation of 4-chloropyridine derivatives or by known literature methods involving sulfonylation reactions.

Step 2: Amination at the 4-Position

The 4-chloro substituent is displaced by methylamine or methylamino reagents. The reaction is typically carried out in solvents such as ethanol, isopropanol, or propylene glycol at reflux temperature or under autoclave conditions at elevated temperatures (~140 °C). The reaction proceeds via nucleophilic aromatic substitution, yielding 4-(methylamino)pyridine-3-sulfonamide derivatives.

Step 3: N,N-Dimethylation of the Sulfonamide

The sulfonamide nitrogen is methylated using methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions to afford the N,N-dimethyl sulfonamide functionality.

Alternative Method: Sulfonylation of Amino Pyridine Derivatives

Step 1: Amination of 4-chloropyridine

Similar to above, the 4-chloro group is substituted with methylamino groups.

Step 2: Sulfonylation

The amino-substituted pyridine is reacted with sulfonyl chlorides under basic conditions (e.g., in the presence of N,N-diisopropylethylamine) in solvents like acetonitrile at room temperature. This step introduces the sulfonamide group at the 3-position.

Step 3: Purification

The crude product is purified by standard methods such as filtration, solvent evaporation, and chromatographic techniques (HPLC).

Parallel Library Synthesis Approach (High-Throughput)

A chemoselective amination strategy can be employed where halo-substituted pyridine sulfonyl chlorides are reacted with amines (including methylamine derivatives) in the presence of bases like N,N-diisopropylethylamine in dry acetonitrile at room temperature for extended periods (e.g., 16 hours). This method allows for the rapid synthesis of sulfonamide libraries with moderate to good yields (average ~42-65%).

The reaction mixture is then worked up by solvent evaporation and purification by HPLC to isolate the desired sulfonamide compounds.

| Method No. | Starting Material | Key Reaction Type | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-sulfonamido-4-chloropyridine | Nucleophilic aromatic substitution (amination) | Reflux in ethanol/isopropanol or autoclave at 140 °C | Moderate to high | Followed by N,N-dimethylation of sulfonamide |

| 2 | 4-(methylamino)pyridine derivative | Sulfonylation with sulfonyl chloride | Room temperature, base (e.g., DIPEA), MeCN solvent | Moderate to good | Purification by HPLC |

| 3 | Halo-pyridine sulfonyl chloride + amine | Chemoselective amination | Room temperature, dry MeCN, base, 16 h | 42–65 (average) | Suitable for library synthesis |

The nucleophilic aromatic substitution on 4-chloropyridine sulfonamides is a robust method to introduce methylamino groups, with reaction conditions optimized for solvent and temperature to maximize yield and purity.

N,N-dimethylation of sulfonamide nitrogen is a critical step to achieve the target compound’s structure and can be performed post-aminations.

The chemoselective amination approach using sulfonyl chlorides and amines in acetonitrile with bases provides a versatile and efficient route, especially for generating compound libraries for biological screening.

Purification techniques such as HPLC are essential to isolate pure compounds due to the complexity of reaction mixtures.

Yields vary depending on the exact substituents and reaction conditions but generally range from moderate (40%) to good (80%).

The preparation of N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide involves strategic nucleophilic aromatic substitution of halogenated pyridine sulfonamides, followed by sulfonamide formation and N,N-dimethylation. Multiple synthetic routes exist, including classical reflux amination and modern chemoselective amination under mild conditions, enabling efficient synthesis with moderate to good yields. These methods are supported by diverse research findings and are adaptable for both small-scale synthesis and high-throughput compound library generation.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide involves its role as a nucleophilic catalyst. The compound facilitates various chemical reactions by stabilizing transition states and lowering activation energy. This is achieved through the resonance stabilization provided by the dimethylamino and methylamino groups on the pyridine ring .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Analytical Data

| Compound Name | IR (cm⁻¹) | $^1$H-NMR Key Shifts (δ, ppm) |

|---|---|---|

| N,N-Dimethyl-4-(methylamino)pyridine-3-sulfonamide | Not reported | Not reported |

| 5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide | Not reported | Not reported |

| Methyl N′-cyano-N-{[4-(4-phenylpiperazin-1-yl)pyridin-3-yl]sulfonyl} carbamimidothioate (15) | 2161 (C≡N), 1645 (C=C/N) | 2.36 (S-CH₃), 8.82 (H-2 pyrid.), 13.65 (NH) |

| N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-(benzylthio)pyridine-3-sulfonamide (35) | 3065 (CAr-H), 1620 (C=C/N) | 4.35 (S-CH₂), 8.87 (H-2 pyrid.), 11.99 (NH) |

Key Observations:

- Methylamino and dimethyl groups in the target compound likely reduce hydrogen-bonding capacity compared to triazolyl or piperazinyl analogs, as seen in the absence of NH stretches in IR spectra of non-polar derivatives .

Biological Activity

N,N-Dimethyl-4-(methylamino)pyridine-3-sulfonamide is a compound that has garnered attention due to its significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₃O₂S, with a molecular weight of approximately 243.33 g/mol. The compound features a pyridine ring substituted with a sulfonamide group and dimethyl and methylamino functionalities, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in critical metabolic pathways. The sulfonamide group is known to interfere with folic acid synthesis in bacteria by mimicking para-aminobenzoic acid (PABA), thus blocking the enzyme dihydropteroate synthase. This mechanism is common among sulfonamide derivatives, making them effective antimicrobial agents.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to effectively bind to the active sites of enzymes involved in bacterial growth.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 7.81 µM | |

| Escherichia coli | 15.62 µM | |

| Pseudomonas aeruginosa | 31.25 µM |

The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound in developing new antimicrobial agents that can overcome existing resistance mechanisms .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Studies conducted at the U.S. National Cancer Institute revealed that certain derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines.

Table 2: Antitumor Activity Data

The most active derivative showed a significant increase in activity across multiple cancer types, suggesting that modifications to the core structure can enhance efficacy against specific targets.

Case Studies

- In Vitro Studies on Antimicrobial Efficacy : A series of experiments demonstrated that this compound could inhibit the growth of clinically isolated strains of MRSA and vancomycin-resistant enterococci (VRE) at MIC values significantly lower than those of traditional antibiotics .

- Cytotoxicity Assessment : In vitro tests revealed that certain derivatives exhibited low cytotoxicity in human liver cells (HepG2), suggesting a favorable safety profile for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.